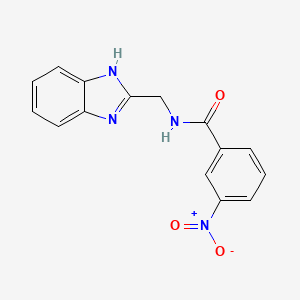
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. The presence of the nitro group in the benzamide moiety enhances its chemical reactivity and potential biological activities.
作用機序
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Mode of Action
It is known that benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .
Biochemical Pathways
It is known that benzimidazole derivatives can affect the cytoplasmic microtubules, leading to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores .
Pharmacokinetics
It is generally considered to be air stable .
Result of Action
Benzimidazole derivatives have been associated with diverse biological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .
生化学分析
Biochemical Properties
It is known that benzimidazole derivatives, to which this compound belongs, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that benzimidazole derivatives can have a broad range of effects on cells . For instance, some benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of worms by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .
Molecular Mechanism
It is known that benzimidazole derivatives can bind to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This can lead to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and deplete their glycogen stores .
Temporal Effects in Laboratory Settings
It is known that the compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .
Dosage Effects in Animal Models
It is known that some benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of worms by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .
Metabolic Pathways
It is known that benzimidazole derivatives can have a broad range of effects on metabolic pathways .
Transport and Distribution
It is known that benzimidazole derivatives can have a broad range of effects on cells .
Subcellular Localization
It is known that benzimidazole derivatives can have a broad range of effects on cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Nitro Group: The nitro group can be introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Benzamide: The final step involves the coupling of the benzimidazole core with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents (e.g., chlorine or bromine), alkylating agents (e.g., alkyl halides).
Oxidation: m-Chloroperbenzoic acid.
Major Products Formed
Reduction: N-(1H-benzimidazol-2-ylmethyl)-3-aminobenzamide.
Substitution: Various halogenated or alkylated derivatives of the benzimidazole ring.
Oxidation: N-oxides of the benzimidazole ring.
科学的研究の応用
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
類似化合物との比較
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide
- N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide is unique due to the presence of the nitro group, which enhances its reactivity and potential biological activities compared to its methyl, chloro, and methoxy analogs. The nitro group can participate in redox reactions, making this compound a versatile intermediate in various chemical and biological processes.
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(10-4-3-5-11(8-10)19(21)22)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARXIKHGYQKPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2601269.png)
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2601271.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2601272.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601273.png)
![2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2601274.png)
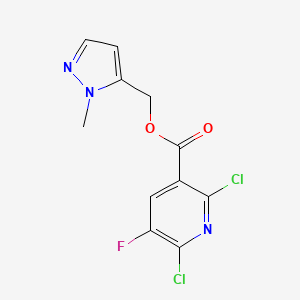

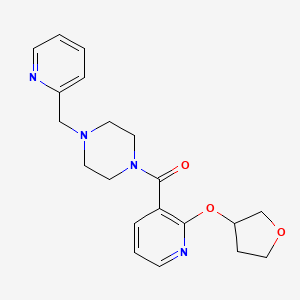
![N-[(2-chlorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2601279.png)
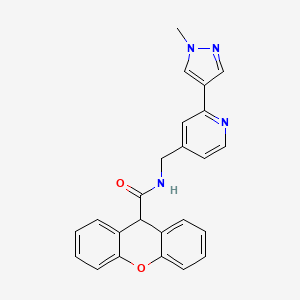
![N-[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2601284.png)
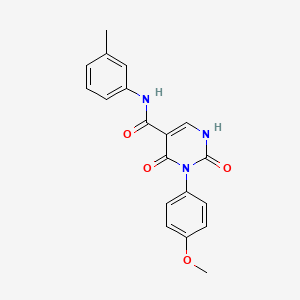
![2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2601290.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2601291.png)
